N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

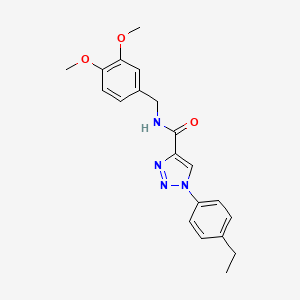

N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide linked to a 3,4-dimethoxybenzyl moiety. This compound’s structure combines aromatic and polar functional groups, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-4-14-5-8-16(9-6-14)24-13-17(22-23-24)20(25)21-12-15-7-10-18(26-2)19(11-15)27-3/h5-11,13H,4,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBCDJWWLXJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several triazole carboxamides reported in the literature. Key analogues include:

*Calculated based on structural similarity.

Key Observations :

- Steric Effects : The 4-ethylphenyl group at the triazole’s 1-position may increase hydrophobicity relative to phenylcarbamoyl (MKA019 ) or acetamidophenyl () groups, influencing membrane permeability and target affinity.

- Biological Implications : Compounds like MKA019 and MKA122 demonstrate macrophage migration inhibitory factor (MIF) tautomerase inhibition (IC50 values in µM range), suggesting that the target compound’s substituents could modulate similar pathways.

Physicochemical Properties

- pKa and Solubility : The predicted pKa of the analogue in is 11.01 ± 0.70, indicating basic character likely from the triazole nitrogen. The target compound’s dimethoxy groups may lower its pKa slightly due to electron-withdrawing effects, improving solubility at physiological pH.

- Density and Molecular Weight : The target compound’s higher molar mass (~468.53 g/mol vs. 334.41–427.46 g/mol in analogues) may influence crystallization behavior and formulation stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.